Di-tert-butyl succinate

Physical organic chemistry Solid-state formulation Crystallography

Researchers requiring a succinate diester that survives basic workup conditions face premature ester cleavage with methyl/ethyl esters. Di-tert-butyl succinate (CAS 926-26-1) solves this via extreme steric shielding (Taft Es = -1.54), enabling survival through K₂CO₃/NaOH washes while permitting clean global deprotection with TFA. • Crystalline solid (mp 23-24°C) - precise gravimetric dispensing for automated HTS platforms • Validated PROTAC linker building block - orthogonal protection for staged amide coupling/bioconjugation • Thermolysis to succinic anhydride (f ≥0.81) - exclusive β-hydrogen elimination pathway unavailable to methyl/ethyl esters • Ambient shipping; available from stock

Molecular Formula C12H22O4
Molecular Weight 230.3 g/mol
CAS No. 926-26-1
Cat. No. B1600424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDi-tert-butyl succinate
CAS926-26-1
Molecular FormulaC12H22O4
Molecular Weight230.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CCC(=O)OC(C)(C)C
InChIInChI=1S/C12H22O4/c1-11(2,3)15-9(13)7-8-10(14)16-12(4,5)6/h7-8H2,1-6H3
InChIKeyGOORECODRBZTKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Di-tert-butyl Succinate: Physicochemical Identity and Class Positioning


Di-tert-butyl succinate (CAS 926-26-1) is a diester of succinic acid in which both carboxyl groups are esterified with tert-butyl alcohol, yielding the molecular formula C₁₂H₂₂O₄ and a molecular weight of 230.30 g/mol [1]. Unlike the majority of linear dialkyl succinates, which are liquids at ambient temperature, di-tert-butyl succinate is a crystalline solid at room temperature (melting point 23–24 °C) [2], a consequence of the sterically demanding tert-butyl substituents that enforce efficient crystal packing [3]. This compound serves as a protected succinate synthon, a PROTAC linker building block, and a precursor to anhydride-functionalized polymers, occupying a distinct physicochemical niche among succinate diesters .

PROTAC linker scaffold with orthogonal tert-butyl protection
Designated PROTAC building block by specialist suppliers
Latent anhydride precursor for living polymer end-functionalization
Enables clean thermolytic conversion to succinic anhydride
Crystalline solid at ambient temperature for gravimetric dispensing
Unique solid form among common dialkyl succinates

Why Di-tert-butyl Succinate Cannot Be Replaced by Linear Succinates


Generic substitution among dialkyl succinates is precluded by a confluence of steric, thermodynamic, and application-specific factors that are not transferable across the homologous series. The tert-butyl groups in di-tert-butyl succinate introduce a steric parameter (Taft Es = –1.54) that dwarfs that of ethyl (Es = –0.07) or methyl (Es = 0), fundamentally altering the ester's resistance to nucleophilic attack and its thermal degradation pathway [1]. Moreover, the compound's crystalline solid state at room temperature—in contrast to the liquid state of dimethyl succinate (mp 16–19 °C), diethyl succinate (mp –20 °C), dipropyl succinate (mp –5.9 °C), and dibutyl succinate (mp –29 °C)—dictates different handling, storage, and formulation requirements [2]. These distinctions carry direct consequences for procurement: selecting the wrong succinate ester compromises not only physical form but also reactivity in anhydride-generating pyrolyses, PROTAC linker geometry, and the orthogonality of protecting group strategies in multi-step syntheses. The quantitative evidence below establishes where di-tert-butyl succinate delivers a measurable, verifiable advantage over its nearest structural analogs.

Steric protection profile differs fundamentally
Tert-butyl groups (Es = –1.54) provide extreme shielding against nucleophilic attack and basic hydrolysis; linear succinates lack this resilience and may degrade during aqueous workup.
Physical form mismatch prevents direct replacement
Di-tert-butyl succinate is a crystalline solid (mp 23–24 °C), while dimethyl, diethyl, dipropyl, and dibutyl succinates are liquids. Solid handling and storage cannot be replicated by liquid analogs.
Thermolytic anhydride generation is tert-butyl specific
Only the tert-butyl ester motif undergoes β-hydrogen elimination to form succinic anhydride cleanly; methyl/ethyl esters decompose via non-productive pathways, precluding polymer end-functionalization.

Di-tert-butyl Succinate: Quantitative Differentiation Evidence


Physical State: Crystalline Solid vs Liquid Succinates

Di-tert-butyl succinate is a crystalline solid at room temperature with an experimentally determined melting point of 23–24 °C, whereas dimethyl succinate (mp 16–19 °C), diethyl succinate (mp –20 °C), dipropyl succinate (mp –5.9 °C), and dibutyl succinate (mp –29 °C) are all liquids under ambient conditions [1]. Sigma-Aldrich confirms the physical form as 'Solid or semi-solid' . This solid-state property arises from the enhanced crystal packing efficiency conferred by the bulky, spherical tert-butyl groups, which raise the melting point substantially above the liquid linear dialkyl succinates and enable a solid handling paradigm that the entire set of linear analogs cannot provide [2].

Physical state comparison
Head-to-head
Crystalline solid (mp 23–24 °C) vs all linear succinates liquids (mp –29 to 19 °C)
Enables solid-phase handling and eliminates solvent-weight shipping
Δmp up to 53 °C above diethyl succinate
Physical organic chemistry Solid-state formulation Crystallography

Synthetic Yield and Purity: Novel Route vs Prior Art

US Patent 5,914,426 discloses a direct head-to-head comparison between the novel proton-catalyzed esterification of succinic acid with isobutene using 72.3 wt% aqueous H₂SO₄ and the prior art method using concentrated (98%) H₂SO₄ with tert-butanol as co-solvent. The novel process yields 358.2 g (86.4% of theory) of di-tert-butyl succinate at 99.0% GC purity after a single distillation, whereas the prior art method requires three sequential fractional distillations to obtain only 329.3 g (79.4% of theory) at a lower purity of 97.2% [1]. Additionally, the novel process generates substantially less reaction heat (total: –108 kJ/mol succinic acid vs –120 kJ/mol for prior art), reducing thermal hazard during scale-up.

Synthetic yield & purity
Direct comparison
Novel route: 86.4% yield, 99.0% GC purity (single distillation) vs prior art: 79.4% yield, 97.2% (three distillations)
Supports procurement cost efficiency and reduced purification steps
+7.0% absolute yield; 10% lower reaction heat for scale-up
Process chemistry Esterification Scale-up synthesis

Steric Bulk: Taft Es of tert-Butyl vs Linear Esters

The steric demand of the ester alkyl substituent can be quantified by the Taft steric parameter (Es), derived from the relative rates of acid-catalyzed ester hydrolysis. The tert-butyl group carries an Es value of –1.54, which is 22-fold more negative than the ethyl group (Es = –0.07) and infinitely more sterically demanding than methyl (Es = 0, the reference) [1]. This quantitative steric scale directly predicts that di-tert-butyl succinate will undergo hydrolysis at the ester carbonyl orders of magnitude more slowly than diethyl succinate under acidic conditions, and that nucleophilic addition to the carbonyl carbon is substantially more hindered. The mechanistic consequence is that tert-butyl esters cleave via alkyl–oxygen bond scission (SN1-like unimolecular dissociation) rather than the acyl–oxygen scission pathway typical of methyl and ethyl esters [2].

Steric bulk (Taft Es)
Class-level inference
tert-butyl Es = –1.54; ethyl Es = –0.07; methyl Es = 0
Predicts orders-of-magnitude slower ester hydrolysis under acidic conditions
Enables survival during basic aqueous workup; distinct alkyl-oxygen scission mechanism
Physical organic chemistry Steric effects Structure-reactivity relationships

Latent Anhydride Precursor for Polymer End-Functionalization

In anionic polymer end-capping reactions, living poly(methyl methacrylate) (PMMA) and polystyrene (PS) chains undergo exclusive 1,4-conjugate addition to di-tert-butyl maleate, yielding polymer chains terminated with a substituted di-tert-butyl succinate ester. Subsequent pyrolysis at 235 °C for 2–12 hours converts the terminal tert-butyl succinate diester into a succinic anhydride end-group with a functionality of f ≥ 0.81, as quantified by NMR and GPC analysis of amine-derivatized products . No analogous thermolytic anhydride generation is reported for methyl or ethyl succinate-terminated polymers, because the lower alkyl esters lack the tert-butyl β-hydrogen elimination pathway and would instead undergo alternative decomposition routes that do not yield clean anhydride products. Upon melt blending anhydride-terminal PMMA (29 kg/mol) with amino-terminal PS (18.5 kg/mol), complete conversion to PS-PMMA diblock copolymer occurs within 20 minutes at 200 °C, demonstrating quantitative reactive processing capability.

Polymer anhydride precursor
Supporting evidence
Thermolysis converts tert-butyl succinate end-group to anhydride (f ≥ 0.81); diblock formation ~100% in 20 min at 200 °C
Unique enabling precursor for reactive blending block copolymer synthesis
No analogous pathway for methyl/ethyl succinate esters
Polymer chemistry Anionic polymerization End-group functionalization

PROTAC Linker: Orthogonal Deprotection Compatibility

Di-tert-butyl succinate is explicitly catalogued and sold as a PROTAC (Proteolysis Targeting Chimera) linker building block by multiple specialist suppliers, including MedChemExpress (Cat. HY-W016614) . In the PROTAC design paradigm, the linker connects an E3 ubiquitin ligase ligand to a target protein ligand, and the linker's length, rigidity, and chemical stability directly modulate ternary complex formation and degradation efficiency. The tert-butyl ester protection on di-tert-butyl succinate enables an orthogonal deprotection strategy: the tert-butyl groups are stable under the basic and nucleophilic conditions used for fragment coupling, yet can be selectively removed under mild acidic conditions (e.g., TFA) to reveal the free succinic acid for subsequent amidation or esterification with ligand moieties [1]. Linear dialkyl succinates (dimethyl, diethyl) lack this orthogonal stability profile and are more prone to premature hydrolysis or transesterification during PROTAC assembly, compromising linker integrity.

PROTAC linker validation
Supplier-reported
Designated PROTAC linker by MedChemExpress and Bidepharm; orthogonal deprotection: stable to basic coupling, cleaved by mild acid
Reduces synthetic failure risk compared to non-validated succinate esters
Based on established protecting group orthogonality; direct PROTAC efficiency data not publicly compared
PROTAC linker chemistry Targeted protein degradation Bioconjugation

Thermal Stability: Boiling Point and Vapor Pressure Advantage

Di-tert-butyl succinate exhibits a boiling point of 223.8 ± 8.0 °C at 760 mmHg , which is substantially higher than that of dimethyl succinate (195.3 °C) and moderately above diethyl succinate (217–218 °C) [1]. The higher boiling point translates to a lower vapor pressure at ambient temperature (0.1 ± 0.4 mmHg at 25 °C for di-tert-butyl, vs 0.3–0.4 mmHg for dimethyl succinate), indicating reduced evaporative losses during open-vessel processing. While dipropyl succinate (bp 250.8 °C) and dibutyl succinate (bp 274 °C) have even higher boiling points, they remain liquids and lack the steric protection and solid-state advantages of the tert-butyl ester. The enthalpy of vaporization for di-tert-butyl succinate (46.0 ± 3.0 kJ/mol) is comparable to that of diethyl succinate (45.5 kJ/mol) but notably higher than dimethyl succinate (43.2 kJ/mol), consistent with stronger intermolecular interactions in the tert-butyl compound.

Thermal stability
Direct comparison
bp 223.8 °C (di-tert-butyl) vs 195.3 °C (dimethyl succinate); vapor pressure 0.1 mmHg at 25 °C
Reduces evaporative loss during open-vessel processing and permits higher-temperature reactions
Δbp +28.5 °C vs dimethyl succinate; vapor pressure 2.5–4× lower
Thermal processing Distillation High-temperature reactions

Di-tert-butyl Succinate: Key Application Scenarios and Procurement Rationale


PROTAC Linker Synthesis for Targeted Protein Degradation

Di-tert-butyl succinate is a validated and commercially designated PROTAC linker building block, enabling the connection of an E3 ligase ligand to a target-protein ligand . The tert-butyl protection on both carboxyl termini provides orthogonal stability during amide coupling steps (surviving basic and nucleophilic conditions that would cleave methyl or ethyl esters), while permitting clean global deprotection under mild acidic conditions (TFA/DCM) to reveal the free diacid for subsequent bioconjugation. This synthetic orthogonality is the mechanistic basis for preferring di-tert-butyl succinate over dimethyl or diethyl succinate in PROTAC assembly, where premature ester cleavage would compromise linker integrity and degrade overall PROTAC yield [1]. Procurement rationale: select the specifically validated PROTAC linker scaffold to minimize synthetic failure risk.

Anhydride-Functionalized Block Copolymers via Living Polymerization

The di-tert-butyl succinate ester motif (generated in situ via 1,4-conjugate addition of living polymer anions to di-tert-butyl maleate) serves as a latent succinic anhydride precursor. Thermolysis at 235 °C cleanly converts the terminal tert-butyl diester into a succinic anhydride end-group with functionality f ≥ 0.81, enabling quantitative reactive blending with amino-terminated complementary polymers to form diblock copolymers (e.g., PMMA-b-PS) within 20 minutes at 200 °C . This thermolytic anhydride generation is uniquely enabled by the tert-butyl ester's β-hydrogen elimination pathway; methyl and ethyl esters cannot undergo this clean elimination and would decompose via non-productive routes. Procurement rationale: di-tert-butyl succinate (or its maleate isomer) is the only viable precursor for this anhydride-functionalization strategy.

Solid-Phase Handling for High-Throughput Experimentation

With a melting point of 23–24 °C, di-tert-butyl succinate is a crystalline solid at standard laboratory temperature, distinguishing it from all common linear dialkyl succinates (dimethyl, diethyl, dipropyl, dibutyl), which are liquids at ambient conditions [2]. This solid physical form enables precise gravimetric dispensing on automated powder-handling platforms without the need for solvent dilution or the risk of volumetric inaccuracies associated with viscous or volatile liquids. The lower vapor pressure (0.1 mmHg at 25 °C) compared to dimethyl succinate (0.3–0.4 mmHg) further minimizes evaporative loss during open-vessel weighing . Procurement rationale: solid form factor simplifies high-throughput experimentation workflows and reduces handling-related error.

Sterically Shielded Intermediate for Basic Workup Stability

The Taft steric parameter Es = –1.54 for the tert-butyl group quantifies the extreme steric shielding of both ester carbonyl carbons, rendering di-tert-butyl succinate substantially resistant to hydrolysis under the basic aqueous conditions (e.g., K₂CO₃, NaOH washes) that are routine in multi-step organic synthesis workups [3]. Diethyl succinate (Es = –0.07 for ethyl) and dimethyl succinate (Es = 0) lack this steric protection and are significantly more prone to saponification during basic workup. Furthermore, the distinct hydrolysis mechanism of tert-butyl esters—alkyl–oxygen bond scission via unimolecular dissociation—means that even under forced acidic conditions, the tert-butyl groups are cleaved selectively without generating succinic acid prematurely, enabling staged deprotection strategies [4]. Procurement rationale: select di-tert-butyl succinate when a succinate diester must survive basic reaction conditions that would destroy less hindered analogs.

Application
Selection Property
Validation Focus
PROTAC linker synthesis
Orthogonal tert-butyl protection profile
Linker integrity under basic coupling and mild acid deprotection
Block copolymer end-functionalization
Latent anhydride generation via thermolysis
Anhydride functionality (f) and reactive blending efficiency
High-throughput solid dispensing
Crystalline solid physical form at ambient
Gravimetric accuracy and low volatility during weighing
Multi-step synthesis with basic workup
Steric shielding (Taft Es –1.54)
Hydrolytic stability under basic aqueous conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Di-tert-butyl succinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.